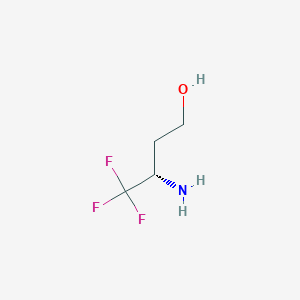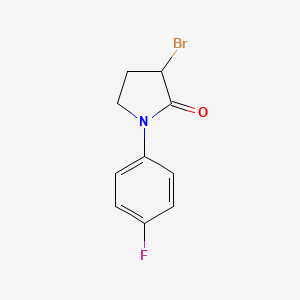![molecular formula C18H17ClN2OS B2561393 {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318959-22-7](/img/structure/B2561393.png)
{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Interactions and Therapeutic Uses
Alcohol Dehydrogenase Inhibition : 4-Methylpyrazole, a related compound, has been studied for its ability to inhibit alcohol dehydrogenase activity. It's considered a potential replacement for ethanol in the treatment of methanol and ethylene glycol intoxications due to its longer duration of action and fewer adverse effects. Studies in humans have demonstrated that it can significantly decrease the rate of elimination of ethanol and mutually inhibit the metabolism of ethanol and itself, suggesting its effectiveness in blocking methanol or ethylene glycol metabolism (Jacobsen et al., 1996).
Treatment of Methanol Poisoning in Pediatrics : Fomepizole, another compound structurally related to "{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol", has been used in treating methanol toxicity in children, avoiding the need for ethanol infusion and its side effects. This suggests its efficacy and safety in pediatric populations for managing methanol poisoning (Brown et al., 2001).
NOP Receptor Antagonism : LY2940094, a potent and selective NOP antagonist with a similar structural moiety, has shown therapeutic potential for conditions like obesity, eating disorders, and depression. The compound effectively penetrated the human brain, and oral doses achieved sustainably high levels of NOP receptor occupancy, suitable for testing clinical efficacy (Raddad et al., 2016).
Anxiolytic Activity : A compound structurally similar to "this compound" demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This points to its potential use in anxiety-related disorders (Brito et al., 2017).
Metabolism and Disposition Studies : Studies on similar compounds have focused on understanding their metabolism and disposition in humans, pointing to the importance of characterizing such properties for therapeutic applications. For instance, venetoclax, a B-cell lymphoma-2 protein inhibitor, showed that it was primarily cleared by hepatic metabolism, with significant findings on its unusual metabolites and their formation pathways (Liu et al., 2017).
Propiedades
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-21-18(23-12-13-7-9-15(19)10-8-13)16(11-22)17(20-21)14-5-3-2-4-6-14/h2-10,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJXVNUMZSWLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
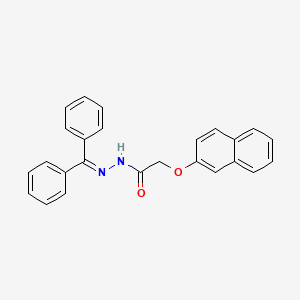
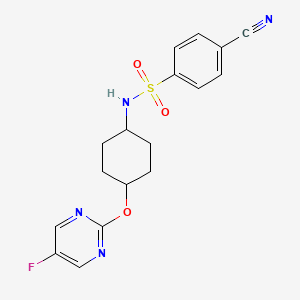
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
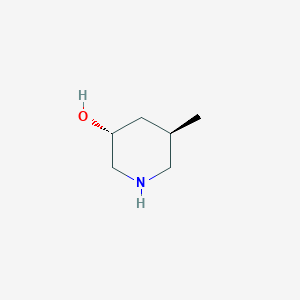
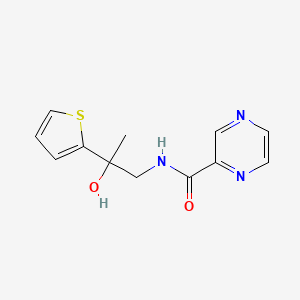
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)
![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
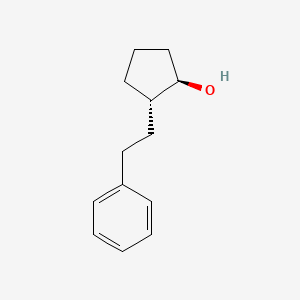
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)
